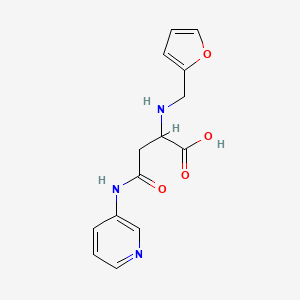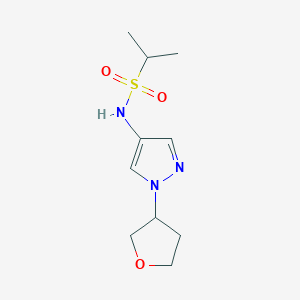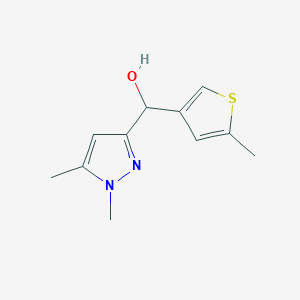
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of pyrazole and thiophene, which are two important classes of heterocyclic compounds. DMPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is not fully understood, but it is believed to be mediated through the olfactory system. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to activate the olfactory receptor neurons in fish and shrimp, leading to increased feed intake and growth. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to stimulate the release of luteinizing hormone in female fish, leading to increased reproductive activity.
Biochemical and Physiological Effects:
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to have various biochemical and physiological effects in different animal species. In fish, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes, leading to improved feed digestion and utilization. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been shown to increase the activity of antioxidant enzymes, leading to improved oxidative status and disease resistance. In pigs and chickens, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients, leading to improved growth performance and meat quality.
Vorteile Und Einschränkungen Für Laborexperimente
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is also relatively easy to synthesize and has a low cost. However, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has some limitations, including its potential toxicity at high doses and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the research on (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol. One direction is to investigate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a pheromone in other animal species, such as insects and mammals. Another direction is to study the potential health benefits of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol in humans, as it has been shown to have antioxidant and anti-inflammatory properties. Furthermore, the development of new synthesis methods and the optimization of the existing methods can lead to the production of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol with improved properties and reduced costs.
Synthesemethoden
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol can be synthesized using different methods. One of the most common methods is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of agriculture, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to enhance the growth and feed intake of aquatic animals such as fish and shrimp. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been used as a feed additive for pigs and chickens, leading to improved growth performance and meat quality. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been investigated for its potential use as a pheromone in the aquaculture industry, as it has been shown to stimulate the reproductive behavior of fish and shrimp.
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJVAIMTZULLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

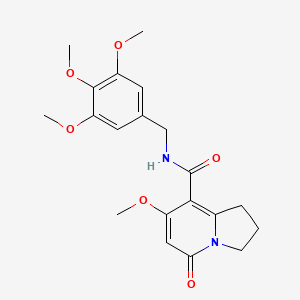
![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
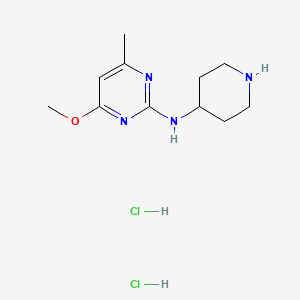
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
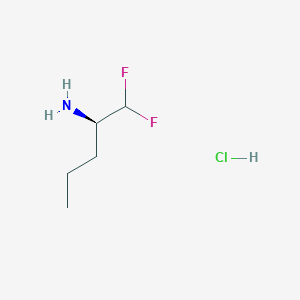
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
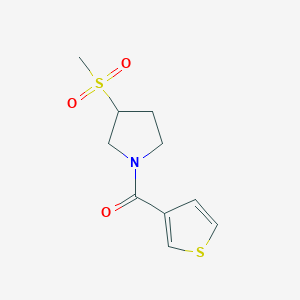
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
